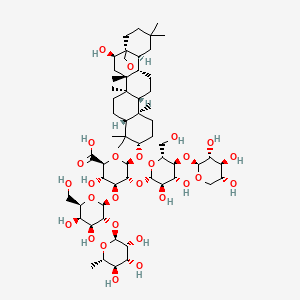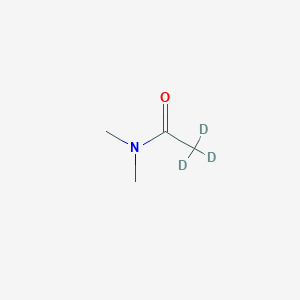
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Arylmethylidenefuranones and Their Reactions
Arylmethylidenefuranones, including derivatives of benzofurans like 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine hydrochloride, demonstrate versatile reactions with C- and N-nucleophiles. These reactions lead to a wide array of compounds such as amides, pyrrolones, and benzofurans, underpinning their utility in synthesizing complex organic molecules. This adaptability is crucial for developing pharmaceuticals, advanced materials, and chemical sensors (Kamneva, Anis’kova, & Egorova, 2018).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands, where this compound could potentially serve as a precursor or analogue, highlights the compound's significance in treating neuropsychiatric disorders. The structure-activity relationship studies suggest that certain benzofuran derivatives may enhance the affinity and selectivity towards D2 receptors, offering insights into developing new therapeutic agents for conditions such as schizophrenia and depression (Jůza et al., 2022).
Catalysis in Organic Synthesis
In the realm of organic synthesis, the compound demonstrates potential as a building block in C-N bond-forming reactions. This is particularly relevant in the development of recyclable copper catalyst systems for cross-coupling reactions, which are pivotal for creating complex organic frameworks used in pharmaceuticals and agrochemicals. The versatility of benzofuran derivatives in these reactions underscores their importance in sustainable chemistry practices (Kantam et al., 2013).
Nucleophilic Substitution Reactions
Investigations into nucleophilic substitution reactions involving benzofuran derivatives have shown that these compounds can serve as key intermediates in synthesizing diverse organic molecules. This is critical for developing new drugs, materials, and chemical probes, indicating the broad applicability of this compound in chemical synthesis (Pietra & Vitali, 1972).
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-11-5-7-16(8-6-11)14(17)13-9-10-3-1-2-4-12(10)18-13;/h1-4,11,13H,5-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWBQTCPFJJYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2CC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)



![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)


